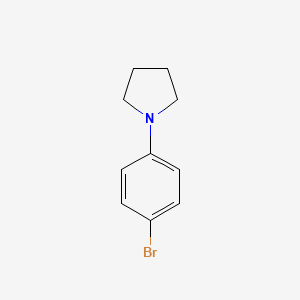

1-(4-Bromophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVEGBJXZICCEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426843 | |

| Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22090-26-2 | |

| Record name | 1-(4-Bromophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22090-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-BROMOPHENYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Bromophenyl)pyrrolidine, a versatile building block in medicinal chemistry and materials science. This document details a probable synthetic pathway, experimental protocols, and in-depth characterization data.

Chemical Properties and Data

Quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.11 g/mol | [1] |

| CAS Number | 22090-26-2 | [1] |

| Melting Point | 107 °C | |

| Boiling Point | 306.1 °C at 760 mmHg | |

| Appearance | Solid |

Synthesis of this compound

The synthesis of this compound is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method allows for the formation of the C-N bond between an aryl halide and an amine.

Synthetic Pathway: Buchwald-Hartwig Amination

The reaction proceeds by coupling 1,4-dibromobenzene with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Buchwald-Hartwig synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

Materials:

-

1,4-Dibromobenzene

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and BINAP (0.075 mmol).

-

Evacuate the flask and backfill with the inert gas three times.

-

Add anhydrous toluene (10 mL) via syringe, followed by 1,4-dibromobenzene (1.0 mmol) and pyrrolidine (1.2 mmol).

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to Br) |

| ~6.45 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to N) |

| ~3.25 | t, J ≈ 6.6 Hz | 4H | N-CH₂ |

| ~2.00 | m | 4H | CH₂-CH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~146.5 | C-N (aromatic) |

| ~132.0 | C-Br (aromatic) |

| ~116.0 | CH (aromatic) |

| ~110.0 | CH (aromatic) |

| ~47.5 | N-CH₂ |

| ~25.5 | CH₂-CH₂ |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Expected Fragmentation:

-

Molecular Ion (M⁺): Peaks at m/z 225 and 227.

-

Loss of HBr: A fragment corresponding to [M - HBr]⁺.

-

Loss of C₂H₄ (ethylene) from the pyrrolidine ring: A common fragmentation pathway for N-substituted pyrrolidines.

-

Benzylic cleavage: Fragmentation of the bond between the phenyl ring and the nitrogen atom.

| Ion Fragment | Expected m/z |

| [C₁₀H₁₂⁷⁹BrN]⁺ | 225 |

| [C₁₀H₁₂⁸¹BrN]⁺ | 227 |

| [C₁₀H₁₁N]⁺ | 145 |

| [C₈H₇N]⁺ | 117 |

| [C₆H₄Br]⁺ | 155/157 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | C-H stretching (aromatic) |

| ~2970-2850 | C-H stretching (aliphatic) |

| ~1600, 1500, 1450 | C=C stretching (aromatic ring) |

| ~1350 | C-N stretching (aromatic amine) |

| ~1100 | C-N stretching (aliphatic amine) |

| ~810 | C-H out-of-plane bending (para-disubstituted) |

| ~600-500 | C-Br stretching |

Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the complete characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

References

Technical Guide: 1-(4-Bromophenyl)pyrrolidine (CAS No. 22090-26-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)pyrrolidine is a halogenated aromatic amine that belongs to the class of N-aryl pyrrolidines. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the versatile biological activities exhibited by its derivatives. The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active molecules and approved drugs. The incorporation of a bromophenyl group can significantly influence the physicochemical and pharmacological properties of the parent molecule, often enhancing its lipophilicity and potential for specific interactions with biological targets. This document provides a comprehensive overview of the chemical properties, a representative synthetic protocol, and the potential biological significance of this compound.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Reference |

| CAS Number | 22090-26-2 | [1] |

| Molecular Formula | C₁₀H₁₂BrN | [1] |

| Molecular Weight | 226.11 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 107 °C | |

| Boiling Point | 306.1 °C at 760 mmHg | |

| Purity | Typically ≥98% | |

| Storage | Room temperature, protect from light |

Synthesis of this compound

A common and effective method for the synthesis of N-aryl amines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds. Below is a detailed, representative experimental protocol for the synthesis of this compound based on general Buchwald-Hartwig amination procedures.

Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

-

1-Bromo-4-iodobenzene

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add palladium(II) acetate (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Addition of Reactants: Add 1-bromo-4-iodobenzene (1.0 mmol) and toluene (5 mL) to the flask.

-

Addition of Amine: Add pyrrolidine (1.2 mmol) to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred and heated to 100 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Biological Significance and Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the literature, the N-aryl pyrrolidine scaffold is a well-established pharmacophore in a variety of therapeutic areas.[2][3] Derivatives of this class have shown a broad spectrum of activities, including:

-

Anticancer Activity: Many N-aryl pyrrolidine derivatives have been investigated for their potential as anticancer agents.[4]

-

Anti-Alzheimer's Activity: The pyrrolidine ring is a key component in several compounds developed for the treatment of Alzheimer's disease.[3]

-

Analgesic Effects: Certain N-aryl pyrrolidines have demonstrated analgesic properties.[3]

-

Antimalarial Activity: The 4-aryl pyrrolidine scaffold has been identified as a promising chemotype for the development of new antimalarial drugs.[5]

The presence of the 4-bromophenyl group can further modulate the biological activity by influencing the compound's ability to cross cell membranes and interact with target proteins. Therefore, this compound serves as a valuable starting material or intermediate for the synthesis of novel drug candidates in these and other therapeutic areas.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Buchwald-Hartwig amination.

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C10H12BrN | CID 7016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Bromophenyl)pyrrolidine. The information is compiled to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed data, experimental insights, and contextual understanding of this compound's significance.

Compound Identification and Core Properties

This compound is a synthetic organic compound featuring a pyrrolidine ring N-substituted with a 4-bromophenyl group. This structure is of interest in medicinal chemistry due to the prevalence of both the pyrrolidine and bromophenyl moieties in pharmacologically active molecules.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 22090-26-2 | [3][4] |

| Molecular Formula | C₁₀H₁₂BrN | [3][4] |

| Molecular Weight | 226.11 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | N-(4-Bromophenyl)pyrrolidine, 4-Pyrrolidinobromobenzene, 4-Bromo-1-(1-pyrrolidinyl)benzene | [5] |

| Physical Form | Solid | [6] |

| Melting Point | 107 °C | [6][7] |

| Boiling Point | 306.1 °C at 760 mmHg | [6][7] |

| Density | 1.4 g/cm³ | [7] |

Synthesis and Purification

The primary synthetic route to this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds.[8]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the synthesis of N-aryl pyrrolidines, which can be adapted for this compound.

Materials:

-

1,4-Dibromobenzene (or 4-bromoiodobenzene)

-

Pyrrolidine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) as the base

-

Toluene or dioxane (anhydrous)

Procedure:

-

In an oven-dried Schlenk tube, combine Pd(OAc)₂ and the phosphine ligand under an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl halide (1,4-dibromobenzene), the amine (pyrrolidine), and the base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for several minutes.

-

Heat the mixture to the specified temperature (typically 80-110 °C) and stir for the designated time (typically 8-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.[9]

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Caption: General workflow for the synthesis and characterization of this compound.

Purification

The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is a common starting point. Recrystallization from a suitable solvent system can also be employed for further purification.

Spectroscopic and Analytical Data

Characterization of this compound is typically achieved through a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the pyrrolidine ring. The aromatic protons will likely appear as two doublets in the aromatic region (around 6.5-7.5 ppm). The pyrrolidine protons will appear as multiplets in the aliphatic region (around 2.0 and 3.3 ppm).[10] |

| ¹³C NMR | Resonances for the carbon atoms of the bromophenyl ring and the pyrrolidine ring. The carbon attached to the bromine will be shifted downfield.[10] |

| FT-IR | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C-N stretching, and C-Br stretching. The spectra are typically recorded on a solid sample prepared as a KBr pellet or as a Nujol mull.[3][11] |

| Mass Spectrometry | The molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺ should be observed, showing the characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M and M+2). Fragmentation patterns will likely involve cleavage of the pyrrolidine ring.[12][13] |

Experimental Protocols for Analysis

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.[14]

-

FT-IR Spectroscopy: For solid samples, a KBr pellet is a common preparation method. This involves grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[15]

-

Mass Spectrometry: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI will likely lead to more fragmentation, providing structural information, while ESI is a softer technique that will primarily show the molecular ion.[16]

Chemical Properties

Reactivity

-

Nucleophilicity of the Nitrogen Atom: The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to an alkylamine. However, it can still react with strong electrophiles.

-

Reactions with Electrophiles: this compound can undergo reactions with electrophiles such as alkyl halides and acyl chlorides at the nitrogen atom, although potentially requiring harsher conditions than more nucleophilic amines.[17][18][19]

-

Electrophilic Aromatic Substitution: The pyrrolidino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. However, the bromine atom is a deactivating, ortho-, para-directing group. The outcome of electrophilic substitution on the bromophenyl ring will depend on the specific reaction conditions and the nature of the electrophile.

-

Cross-Coupling Reactions: The bromine atom on the phenyl ring is a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.

Stability and Storage

This compound is a stable solid under standard laboratory conditions. It should be stored in a cool, dry place, protected from light.[6] While generally stable, prolonged exposure to strong acids or bases may lead to degradation.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not well-documented in publicly available literature, the constituent moieties are of significant interest in drug discovery.

-

Pyrrolidine Ring: The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. It can enhance aqueous solubility and provide a three-dimensional structure that can be optimized for binding to biological targets.[20][21]

-

Bromophenyl Group: The inclusion of a bromine atom can increase a compound's lipophilicity, potentially improving membrane permeability and bioavailability. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to target proteins.[22]

Derivatives of phenylpyrrolidine have been investigated for a range of biological activities, including neuroprotective effects and as antagonists for chemokine receptors.[1][2] Specifically, some phenylpyrrolidine derivatives have been studied for their potential to improve cognitive function in the context of ischemic brain injury.[1]

Caption: Logical relationship of the structural moieties of this compound to its potential in drug discovery.

Conclusion

This compound is a stable, synthetically accessible compound with a range of interesting physical and chemical properties. Its structural features make it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. While the specific biological activity of the parent compound is not extensively studied, the known pharmacological importance of its constituent parts suggests that it and its derivatives are promising candidates for further investigation in drug discovery programs. This guide provides a solid foundation of its core properties to aid in such research endeavors.

References

- 1. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eng.uc.edu [eng.uc.edu]

- 4. scbt.com [scbt.com]

- 5. This compound | C10H12BrN | CID 7016457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. This compound | CAS#:22090-26-2 | Chemsrc [chemsrc.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. rsc.org [rsc.org]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. What Are The Methods Of Sample Preparation In Ftir? Choose The Right Technique For Your Sample - Kintek Solution [kindle-tech.com]

- 16. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 17. researchgate.net [researchgate.net]

- 18. savemyexams.com [savemyexams.com]

- 19. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 20. img01.pharmablock.com [img01.pharmablock.com]

- 21. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The Biological Landscape of 1-(4-Bromophenyl)pyrrolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-bromophenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse array of biologically active compounds. The presence of the bromophenyl group offers opportunities for further functionalization through cross-coupling reactions, while the pyrrolidine ring provides a key structural element for interaction with various biological targets. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Overview of Biological Activities

Derivatives of this compound have demonstrated a wide spectrum of pharmacological effects, including:

-

Opioid Receptor Modulation: Certain derivatives act as potent agonists at opioid receptors, suggesting potential applications in pain management.

-

Enzyme Inhibition: This class of compounds has been shown to inhibit various enzymes, including cholinesterases and protein tyrosine phosphatase 1B, indicating their therapeutic potential in neurodegenerative diseases and metabolic disorders.

-

Anticancer Activity: Several polysubstituted pyrrolidine derivatives have exhibited significant antiproliferative effects against a range of cancer cell lines.

-

Monoamine Reuptake Inhibition: Analogs of pyrovalerone containing the pyrrolidine moiety are potent inhibitors of dopamine and norepinephrine transporters, highlighting their relevance in the context of CNS disorders.

-

Antifungal Potential: In silico studies have suggested that complex derivatives may act as antifungal agents by inhibiting key fungal enzymes.

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of various this compound derivatives.

Table 1: Cholinesterase Inhibition

| Compound Class | Target Enzyme | Ki (nM) |

| Novel Bromophenols | Acetylcholinesterase (AChE) | 2.60 ± 0.75 – 16.36 ± 2.67 |

| Butyrylcholinesterase (BChE) | 13.10 ± 3.33 – 54.47 ± 13.53 |

Data from a study on novel bromophenols with a 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one core.[1]

Table 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

| Compound | IC50 (µmol/L) |

| Bromophenol 4e (lead compound) | 2.42 |

| Highly brominated compound 4g | 0.68 |

These bromophenol derivatives were synthesized and evaluated for their PTP1B inhibitory activity.[2]

Table 3: Anticancer Activity (Antiproliferation)

| Compound | Cancer Cell Lines | IC50 (µM) |

| Pyrrolidine 3h | 10 cancer cell lines | 2.9 - 16 |

| Pyrrolidine 3k | 10 cancer cell lines | 2.9 - 16 |

Evaluation of polysubstituted pyrrolidines for their antiproliferative effects.[3]

Table 4: Monoamine Transporter Inhibition

| Compound Class | Target Transporter | Biological Activity |

| Pyrovalerone Analogs | Dopamine Transporter (DAT) | Potent inhibitors |

| Norepinephrine Transporter (NET) | Potent inhibitors | |

| Serotonin Transporter (SERT) | Relatively poor inhibitors |

A study on pyrovalerone analogs, which are 1-phenyl-2-pyrrolidin-1-yl-pentan-1-one derivatives.[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Cholinesterase Inhibition Assay

The inhibitory activity of novel bromophenols against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) was determined using a spectrophotometric method.[1]

-

Principle: The assay is based on the measurement of the rate of hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BChE) by the respective enzymes, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion 5-thio-2-nitrobenzoate, which is measured colorimetrically.

-

Procedure:

-

The reaction mixture contained phosphate buffer, DTNB, the enzyme solution, and the test compound at various concentrations.

-

The mixture was pre-incubated before the addition of the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).

-

The absorbance was monitored at a specific wavelength over time.

-

The percentage of inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

-

Ki values were determined by Dixon plots.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The in vitro inhibitory activity of synthesized bromophenol derivatives against PTP1B was evaluated using p-nitrophenyl phosphate (pNPP) as a substrate.[2]

-

Principle: PTP1B catalyzes the hydrolysis of pNPP to p-nitrophenol, a colored product that can be quantified spectrophotometrically.

-

Procedure:

-

The assay was performed in a buffer solution containing PTP1B enzyme and the test compound.

-

The reaction was initiated by the addition of pNPP.

-

After incubation, the reaction was quenched, and the absorbance of the produced p-nitrophenol was measured.

-

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated.

-

In Vitro Antiproliferation Assay

The antiproliferative effects of polysubstituted pyrrolidines on various cancer cell lines were assessed using a standard cell viability assay.[3]

-

Principle: The assay measures the number of viable cells after treatment with the test compounds. A common method is the MTT assay, which is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.

-

Procedure:

-

Cancer cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT reagent was added to each well.

-

The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance was measured at a specific wavelength using a microplate reader.

-

The IC50 values were determined from the dose-response curves.

-

Visualizing Pathways and Workflows

The following diagrams illustrate key concepts related to the biological evaluation of this compound derivatives.

Caption: General workflow for the development of biologically active this compound derivatives.

Caption: Simplified signaling pathway for a mu opioid receptor agonist.

Conclusion

The this compound scaffold represents a promising starting point for the design and discovery of novel therapeutic agents. The diverse biological activities reported for its derivatives underscore the potential of this chemical framework to interact with a wide range of biological targets. Further exploration of the structure-activity relationships, optimization of lead compounds, and detailed investigation of their mechanisms of action will be crucial for translating the potential of these compounds into clinical applications. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to build upon in their efforts to develop the next generation of drugs based on the this compound core.

References

- 1. researchgate.net [researchgate.net]

- 2. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - East China Normal University [pure.ecnu.edu.cn:443]

- 4. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 1-(4-Bromophenyl)pyrrolidine: An In-Depth Technical Guide for Organic Synthesis

Introduction

1-(4-Bromophenyl)pyrrolidine has emerged as a highly versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a pyrrolidine ring attached to a brominated phenyl group, offers a strategic combination of functionalities that are highly sought after by researchers in medicinal chemistry and materials science. The pyrrolidine moiety, a common scaffold in many biologically active compounds, can influence physicochemical properties such as solubility and bioavailability. Simultaneously, the bromine atom serves as a key handle for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound, with a focus on its utility in transition-metal-catalyzed cross-coupling reactions.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂BrN | --INVALID-LINK-- |

| Molecular Weight | 226.11 g/mol | --INVALID-LINK-- |

| Melting Point | 107 °C | --INVALID-LINK-- |

| Boiling Point | 306.1 °C at 760 mmHg | --INVALID-LINK-- |

| CAS Number | 22090-26-2 | --INVALID-LINK-- |

Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show multiplets for the pyrrolidine protons and signals in the aromatic region corresponding to the 1,4-disubstituted benzene ring. Based on similar structures, the pyrrolidine protons adjacent to the nitrogen would likely appear as a triplet around 3.2-3.3 ppm, while the other pyrrolidine protons would be a multiplet around 1.9-2.0 ppm. The aromatic protons would present as two doublets, characteristic of a para-substituted phenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the pyrrolidine and the aromatic carbons. The carbons of the pyrrolidine ring are expected in the aliphatic region, while the aromatic carbons will appear in the downfield region, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. One of the most common and direct methods is the nucleophilic substitution reaction between 4-bromoaniline and a suitable four-carbon electrophile, such as 1,4-dibromobutane or 1,4-dichlorobutane. Another viable approach is the Buchwald-Hartwig amination of 1,4-dibromobenzene with pyrrolidine.

Synthetic Workflow:

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis from 4-Bromoaniline and 1,4-Dihalobutane (General Procedure)

This protocol is a general representation and may require optimization.

-

To a solution of 4-bromoaniline (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added a base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 2.0-3.0 eq).

-

1,4-Dichlorobutane or 1,4-dibromobutane (1.1-1.5 eq) is added to the mixture.

-

The reaction mixture is heated to a temperature between 80-150 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Applications in Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling this compound with a primary or secondary amine. This reaction is a powerful tool for the synthesis of diverse N-aryl pyrrolidine derivatives.

Reaction Scheme:

Caption: Buchwald-Hartwig amination of this compound.

Experimental Protocol (General Procedure):

-

In an oven-dried Schlenk tube, this compound (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu, 1.4 eq) are combined.

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous, degassed solvent (e.g., toluene, dioxane) is added.

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours.

-

After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of Celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting this compound with an organoboron compound, typically a boronic acid or a boronic ester.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General Procedure):

-

To a flask are added this compound (1.0 eq), the boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added.

-

The mixture is degassed by bubbling with an inert gas for 15-30 minutes.

-

The reaction is heated to reflux (80-100 °C) and stirred for 4-16 hours.

-

After completion, the reaction is cooled, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by chromatography or recrystallization.

Heck Reaction

The Heck reaction enables the arylation of alkenes. This compound can be coupled with various alkenes, such as acrylates or styrenes, to introduce the 4-pyrrolidinophenyl group onto the double bond.

Reaction Scheme:

Caption: Heck reaction of this compound.

Experimental Protocol (General Procedure):

-

This compound (1.0 eq), the alkene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), optionally a phosphine ligand, and a base (e.g., Et₃N, 2.0 eq) are added to a reaction vessel.

-

A polar aprotic solvent such as DMF or acetonitrile is added.

-

The mixture is degassed and heated under an inert atmosphere to 80-120 °C for 12-24 hours.

-

After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction allows for the synthesis of arylalkynes, which are important intermediates in many areas of chemistry.

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Experimental Protocol (General Procedure):

-

To a degassed solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF) are added a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), a copper(I) cocatalyst (e.g., CuI, 2-10 mol%), and a base (e.g., triethylamine, 2-3 eq).

-

The terminal alkyne (1.1-1.5 eq) is added, and the mixture is stirred at room temperature or elevated temperature (40-80 °C) under an inert atmosphere.

-

The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is evaporated.

-

The residue is purified by column chromatography to yield the desired arylalkyne.

Applications in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of the this compound moiety into larger molecules can impart desirable pharmacological properties. Derivatives of this building block have been investigated for a range of therapeutic applications, including as potential treatments for neurological disorders.[1] The ability to readily diversify the core structure through the cross-coupling reactions described above makes this compound a valuable starting point for the generation of compound libraries for drug discovery screening.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in organic synthesis. Its utility is primarily derived from the strategic placement of a bromine atom on the phenyl ring, which allows for a wide range of palladium-catalyzed cross-coupling reactions. The detailed methodologies and reaction schemes provided in this guide illustrate the versatility of this compound in constructing complex molecular frameworks. For researchers and scientists in drug development and materials science, this compound represents a powerful tool for the efficient synthesis of novel and functionalized molecules. Further exploration of its reactivity and the biological activity of its derivatives is likely to uncover new and exciting applications.

References

Spectroscopic Data Analysis of 1-(4-Bromophenyl)pyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 1-(4-Bromophenyl)pyrrolidine. It is designed to assist researchers, scientists, and professionals in drug development in understanding and interpreting the key spectral characteristics of this compound. This document summarizes available quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for data interpretation.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. It is important to note that while some data is experimentally derived, other data is based on closely related compounds and predictive models due to the limited availability of published spectra for this specific molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Note: The following NMR data is for a closely related compound and is provided as an estimation of the expected chemical shifts for this compound. Actual experimental values may vary.

| ¹H NMR (Proton) | ¹³C NMR (Carbon) | ||

| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |

| ~7.3 - 7.5 | Ar-H (d, 2H) | ~146 | Ar-C (quaternary) |

| ~6.5 - 6.7 | Ar-H (d, 2H) | ~132 | Ar-C (CH) |

| ~3.2 - 3.4 | N-CH₂ (t, 4H) | ~113 | Ar-C (quaternary, C-Br) |

| ~1.9 - 2.1 | CH₂ (quintet, 4H) | ~107 | Ar-C (CH) |

| ~47 | N-CH₂ | ||

| ~25 | CH₂ |

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3100 | Aromatic C-H Stretch | Medium |

| ~2850 - 2960 | Aliphatic C-H Stretch | Medium-Strong |

| ~1590, 1490 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Aromatic C-N Stretch | Strong |

| ~1070 | C-Br Stretch | Strong |

| ~810 | para-disubstituted C-H Bend | Strong |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Assignment |

| 225/227 | ~100 / ~98 | [M]⁺ (Molecular Ion, bromine isotopes) |

| 196/198 | Variable | [M-C₂H₅]⁺ |

| 170/172 | Variable | [M-C₄H₇]⁺ |

| 144 | Variable | [C₆H₄Br]⁺ |

| 70 | Variable | [C₄H₈N]⁺ |

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (Predicted)

| λmax (nm) | Solvent | Molar Absorptivity (ε) | Transition |

| ~250-260 | Ethanol | ~10,000 - 15,000 | π → π |

| ~210-220 | Ethanol | ~20,000 - 30,000 | π → π |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be clear and free of particulate matter.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Use a pulse angle of 45-60 degrees.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing : The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization : Utilize Electron Ionization (EI) at 70 eV to induce fragmentation and create a characteristic mass spectrum.

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection : Detect the ions and record their abundance to generate the mass spectrum.

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) of a known concentration.

-

Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for spectroscopic data analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(4-Bromophenyl)pyrrolidine, focusing on its solubility and stability. The information herein is intended to support research, development, and formulation activities involving this compound.

Core Properties of this compound

This compound is a substituted aromatic amine with a distinct chemical structure that influences its physical and chemical behavior. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂BrN | --INVALID-LINK-- |

| Molecular Weight | 226.11 g/mol | --INVALID-LINK-- |

| CAS Number | 22090-26-2 | --INVALID-LINK-- |

| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |

| Melting Point | 107 °C | --INVALID-LINK-- |

| Boiling Point | 306.1 °C at 760 mmHg | --INVALID-LINK-- |

| Purity | >98.0% | --INVALID-LINK-- |

Solubility Profile

A systematic approach to determining the solubility profile is essential. The following table outlines the solvents to be tested and provides a template for recording experimental data.

| Solvent | Type | Expected Solubility | Quantitative Solubility (mg/mL) |

| Water | Aqueous | Low | Data to be determined |

| 0.1 N HCl | Aqueous (Acidic) | Moderate to High | Data to be determined |

| Phosphate Buffer (pH 7.4) | Aqueous (Neutral) | Low | Data to be determined |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

| Dichloromethane (DCM) | Non-polar | Moderate to High | Data to be determined |

| Hexane | Non-polar | Low | Data to be determined |

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are conducted under various environmental conditions to assess how its quality varies over time.

Potential degradation pathways for this molecule may include oxidation of the pyrrolidine ring or dehalogenation of the bromophenyl group, particularly under stressed conditions such as high temperature, humidity, and exposure to light.

The following table summarizes the recommended stability testing conditions based on the International Council for Harmonisation (ICH) guidelines.[1][2]

| Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-term | 25°C ± 2°C | 60% ± 5% | 12 months |

| Intermediate | 30°C ± 2°C | 65% ± 5% | 6 months |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 months |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below.

Solubility Determination: Shake-Flask Method

This protocol describes the equilibrium solubility assessment using the widely accepted shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.

-

Sample Collection and Dilution: Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Stability Indicating Method and Stress Testing

This protocol outlines the procedure for developing a stability-indicating analytical method and conducting stress testing to identify potential degradation products.

-

Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products and impurities.

-

Stress Conditions: Subject samples of this compound to various stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples at appropriate time points using the developed stability-indicating HPLC method.

-

Peak Purity and Mass Balance: Assess the peak purity of the parent compound to ensure no co-eluting degradants. Perform mass balance calculations to account for the parent compound and all degradation products.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination

Caption: Workflow for Stability Testing

References

The Pivotal Role of 1-(4-Bromophenyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the burgeoning potential of the 1-(4-Bromophenyl)pyrrolidine scaffold in medicinal chemistry. This document elucidates the core physicochemical properties, synthesis protocols, and diverse therapeutic applications of this versatile molecule, supported by quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

Introduction: A Privileged Scaffold with Strategic Functionality

The this compound moiety has emerged as a "privileged scaffold" in drug discovery, a status attributed to the unique combination of its constituent parts: the pyrrolidine ring and the 4-bromophenyl group.[1] The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in over 20 FDA-approved drugs, prized for its ability to introduce three-dimensional complexity and serve as a rigid scaffold for presenting pharmacophoric elements to a wide array of biological targets.

The 4-bromophenyl group bestows several advantageous properties crucial for drug design. The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[1] Furthermore, the bromine atom can participate in halogen bonding, a strong, non-covalent interaction that can significantly enhance the binding affinity and selectivity of a ligand for its target protein.[1] From a synthetic standpoint, the bromine atom is a versatile functional handle, readily participating in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

This guide will explore three key areas where this compound derivatives have shown significant promise: as potent and safer analgesics targeting mu-opioid receptors, as novel inhibitors of deubiquitinating enzymes for neurodegenerative diseases and cancer, and as cytotoxic agents against various cancer cell lines.

Therapeutic Applications and Quantitative Data

Mu-Opioid Receptor Agonists for Pain Management

Derivatives of this compound have been identified as potent agonists of the mu-opioid receptor (MOR), the primary target for many clinically used opioid analgesics like morphine. A notable example is (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol (BRPX-177) , which has demonstrated potent analgesic properties in preclinical studies.[2][3] A key advantage of this class of compounds is the potential for a reduced side-effect profile, particularly concerning respiratory depression, a major risk associated with traditional opioids.[2][3]

| Compound Name | Target | Activity | Key Findings |

| (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol (BRPX-177) | Mu-Opioid Receptor (MOR) | Potent Agonist | Demonstrates strong analgesic effects with potentially less respiratory depression than morphine in animal models.[2][3] |

USP30 Inhibitors for Neurodegenerative Diseases and Cancer

A distinct application of the this compound scaffold is in the development of inhibitors for Ubiquitin-Specific Protease 30 (USP30), a deubiquitinating enzyme (DUB) localized to the outer mitochondrial membrane. USP30 acts as a negative regulator of mitophagy, the cellular process for clearing damaged mitochondria. Inhibition of USP30 can enhance mitophagy, which is a promising therapeutic strategy for conditions associated with mitochondrial dysfunction, such as Parkinson's disease, and for sensitizing cancer cells to apoptosis.[4][5][6] Substituted 1-cyanopyrrolidine derivatives containing a 4-bromophenyl group have been patented as potent USP30 inhibitors. A representative tool compound from this class, USP30-I-1 , demonstrates the high potency achievable with this scaffold.

| Compound Class | Target | IC50 (nM) | Therapeutic Rationale |

| Substituted 1-Cyanopyrrolidine Derivatives | USP30 | 94 | Enhancement of mitophagy for the treatment of neurodegenerative diseases and induction of apoptosis in cancer cells.[7][8][9] |

Anticancer Agents

The 4-bromophenyl moiety, often in combination with other heterocyclic systems, has been incorporated into molecules with significant anticancer activity. One such example is a derivative of N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide, BOS-102 , which has shown potent cytotoxic effects against various human cancer cell lines.

| Compound Name | Cell Line | IC50 (µM) |

| 3-(4-(3-([1,4′-bipiperidin]-1′-yl)propoxy)-3-bromo-5-methoxybenzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide (BOS-102) | A549 (Lung) | Data not available in abstract |

| Bel7402 (Liver) | Data not available in abstract | |

| HepG2 (Liver) | Data not available in abstract | |

| HeLa (Cervical) | Data not available in abstract | |

| HCT116 (Colon) | Data not available in abstract |

Note: While the abstract mentions potent activity, specific IC50 values for BOS-102 were not found in the provided search results. Further literature review is required to populate this table fully.

Experimental Protocols

General Synthesis of this compound Derivatives

A common synthetic route to this compound involves the nucleophilic substitution reaction between pyrrolidine and 1-bromo-4-iodobenzene or 1,4-dibromobenzene. For more complex derivatives, multi-step syntheses are often employed, utilizing the reactivity of the bromine atom for cross-coupling reactions.

Example Protocol: Synthesis of 3-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonitrile (A Representative USP30 Inhibitor Analog)

This protocol is adapted from general methods for the synthesis of 1,2,4-oxadiazoles.

-

Amidoxime Formation: 4-Bromobenzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate in a suitable solvent like ethanol. The mixture is heated to reflux for several hours. After cooling, the product, 4-bromobenzamidoxime, is isolated by filtration.

-

Acylation of Amidoxime: The 4-bromobenzamidoxime is then acylated with a suitable pyrrolidine-based carboxylic acid derivative, such as 1-(cyano)pyrrolidine-3-carboxylic acid, in the presence of a coupling agent like EDC/HOBt or by converting the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.

-

Cyclization to Oxadiazole: The resulting O-acylamidoxime intermediate is cyclized to the 1,2,4-oxadiazole by heating in a high-boiling point solvent such as toluene or xylene, often with the addition of a mild base. Purification is typically achieved by column chromatography.

Biological Assays

This assay determines the affinity of a test compound for the MOR.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).

-

Competition Binding: The cell membranes are incubated with a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound.

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the enzymatic activity of USP30.

-

Reagents: Recombinant human USP30 enzyme, a fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110), and the test compound.

-

Assay Setup: The assay is performed in a 384-well plate. The test compound is serially diluted and pre-incubated with the USP30 enzyme in an appropriate assay buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the ubiquitin-rhodamine substrate.

-

Signal Detection: The increase in fluorescence due to the cleavage of the substrate is monitored over time using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are calculated and plotted against the concentration of the inhibitor to determine the IC50 value.

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Signaling Pathways and Mechanistic Visualizations

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by an agonist like a this compound derivative initiates a cascade of intracellular events primarily through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in the analgesic effect.

USP30-Mediated Regulation of Mitophagy

USP30 acts as a brake on the PINK1/Parkin-mediated mitophagy pathway. By deubiquitinating mitochondrial outer membrane proteins, USP30 counteracts the signaling cascade that leads to the engulfment and degradation of damaged mitochondria. Inhibition of USP30 by a this compound derivative would remove this inhibitory signal, thereby promoting mitophagy.

References

- 1. Benchmarking a highly selective USP30 inhibitor for enhancement of mitophagy and pexophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Buy (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol [smolecule.com]

- 4. WO2021204856A1 - N-cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]

- 5. WO2020212350A1 - Substituted cyanopyrrolidines with activity as usp30 inhibitors - Google Patents [patents.google.com]

- 6. WO2017009650A1 - Cyanopyrrolidines as dub inhibitors for the treatment of cancer - Google Patents [patents.google.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

understanding the reactivity of the C-Br bond in 1-(4-Bromophenyl)pyrrolidine

An In-depth Technical Guide on the Reactivity of the C-Br Bond in 1-(4-Bromophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile building block in medicinal chemistry and materials science. Its utility is primarily centered around the reactivity of the carbon-bromine (C-Br) bond on the phenyl ring. This bond serves as a key functional handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of substituents. This guide provides a comprehensive overview of the reactivity of the C-Br bond in this molecule, focusing on its participation in pivotal transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as other important reactions. This document details the underlying principles, typical experimental conditions, and expected outcomes, offering a valuable resource for researchers in drug development and organic synthesis.

Core Concepts: The Nature of the Aryl C-Br Bond

The C-Br bond in this compound exhibits a reactivity profile characteristic of aryl halides. The bond is strong enough to allow for the compound's stability and isolation, yet it is susceptible to cleavage by various transition metal catalysts, most notably those based on palladium and copper. This reactivity is the cornerstone of its application in complex molecule synthesis.

The general order of reactivity for aryl halides in many catalytic cycles is I > Br > Cl > F. The C-Br bond offers a good balance of reactivity and stability, making aryl bromides like this compound common and reliable substrates in cross-coupling reactions. The electron-donating nature of the para-pyrrolidine group can influence the electron density of the aromatic ring, which in turn can affect the rates of key steps in the catalytic cycles, such as oxidative addition.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most prevalent method for functionalizing the C-Br bond of this compound.[1] These reactions typically proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira), or amine coordination/deprotonation (for Buchwald-Hartwig), followed by reductive elimination.[2][3]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide.[4] For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups.

Reaction Scheme:

dot

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[2][5] This reaction can be used to couple this compound with a variety of primary or secondary amines.

Reaction Scheme:

dot

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne.[6][7] This reaction is notable for its mild conditions and is often catalyzed by a combination of palladium and a copper(I) salt.[8]

Reaction Scheme:

Heck Reaction: C-C (alkene) Bond Formation

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene.[9][10] This reaction is a powerful tool for vinylation of the aromatic ring.

Reaction Scheme:

Other Important Transformations

Ullmann Condensation: C-N, C-O, C-S Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds.[11] While often requiring harsher conditions than palladium-catalyzed methods, modern protocols have improved its scope and mildness.[12][13]

Grignard Reagent Formation

The C-Br bond can be converted into a Grignard reagent by reacting with magnesium metal.[14][15] This transforms the electrophilic aryl bromide into a potent carbon nucleophile, which can react with a variety of electrophiles like aldehydes, ketones, and CO2.[16]

Reaction Scheme:

dot

Caption: Logical relationship in Grignard reagent formation and subsequent reaction.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for the major cross-coupling reactions involving aryl bromides, which are applicable to this compound. Yields are representative and can vary significantly based on the specific coupling partner, catalyst system, and reaction conditions.

| Reaction Type | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Typical Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ (2-5 mol%)[17] | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | 70-95 |

| Buchwald-Hartwig | Pd₂(dba)₃ + Ligand (e.g., XPhos)[18] | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 60-90 |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI[7] | Et₃N, Piperidine | THF, DMF | 25-80 | 65-95 |

| Heck | Pd(OAc)₂ + PPh₃[10] | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | 50-85 |

| Ullmann (C-N) | CuI / Ligand (e.g., diamine)[11] | K₂CO₃, Cs₂CO₃ | DMF, NMP | 100-180 | 50-80 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

-

Setup: To an oven-dried flask, add this compound (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) and the degassed solvent (e.g., 1,4-dioxane/water 4:1).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (0.02-0.05 equiv), and the base (e.g., NaOtBu, 1.2-1.5 equiv) to an oven-dried flask.

-

Reagent Addition: Add this compound (1.0 equiv), the amine coupling partner (1.1-1.2 equiv), and the anhydrous, degassed solvent (e.g., toluene).

-

Reaction: Seal the flask and heat the mixture (typically 90-110 °C) with vigorous stirring for the required time (monitored by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Pass the mixture through a pad of celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Conclusion

The C-Br bond in this compound is a highly reactive and versatile functional group, providing a gateway to a vast array of chemical structures. Its reliable participation in palladium- and copper-catalyzed cross-coupling reactions makes it an invaluable intermediate in the synthesis of novel compounds for the pharmaceutical and materials science industries. A thorough understanding of the reaction conditions and catalytic systems detailed in this guide is essential for leveraging the full synthetic potential of this important building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. adichemistry.com [adichemistry.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. youtube.com [youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. youtube.com [youtube.com]

A Comprehensive Review of 1-(4-Bromophenyl)pyrrolidine and Its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1-(4-bromophenyl)pyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a diverse range of biologically active compounds. The unique combination of the pyrrolidine ring, a common motif in numerous FDA-approved drugs, and the synthetically tractable 4-bromophenyl group allows for extensive structure-activity relationship (SAR) exploration.[1][2][3] This technical guide provides a comprehensive review of the synthesis, pharmacological activities, and therapeutic potential of this compound and its analogs. We delve into detailed experimental protocols for key synthetic transformations and biological assays, present quantitative data in structured tables for comparative analysis, and visualize critical pathways and workflows to facilitate a deeper understanding of this important chemical class.

Introduction: The Significance of the Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural products and pharmaceuticals.[4] Its structural rigidity, basic nitrogen atom, and potential for stereoisomerism allow it to effectively interact with a wide array of biological targets.[1] When combined with a 4-bromophenyl group, the scaffold's utility is significantly enhanced. The bromine atom acts as an electron-withdrawing group, increases lipophilicity—which can improve membrane permeability—and provides a versatile synthetic handle for a variety of powerful cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][5] This modularity is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery.[5]